Cas no 952518-76-2 ((2S)-2-amino-3-(4-nitrophenoxy)propanoic acid)
(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid
- 952518-76-2
- O-(4-Nitrophenyl)-L-serine
- F80641
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- Inchi: 1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
- InChI Key: QLWVJDYYLGGSJE-QMMMGPOBSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 226.05897142g/mol
- Monoisotopic Mass: 226.05897142g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 118Ų
(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01V4ND-250mg |
O-(4-Nitrophenyl)-L-serine |
952518-76-2 | 97% | 250mg |
$266.00 | 2025-02-13 | |
| Aaron | AR01V4ND-500mg |
O-(4-Nitrophenyl)-L-serine |
952518-76-2 | 97% | 500mg |
$422.00 | 2025-02-13 | |
| Aaron | AR01V4ND-1g |
O-(4-Nitrophenyl)-L-serine |
952518-76-2 | 97% | 1g |
$699.00 | 2025-02-13 | |
| 1PlusChem | 1P01V4F1-250mg |
O-(4-Nitrophenyl)-L-serine |
952518-76-2 | 97% | 250mg |
$235.00 | 2024-04-19 | |
| 1PlusChem | 1P01V4F1-500mg |
O-(4-Nitrophenyl)-L-serine |
952518-76-2 | 97% | 500mg |
$363.00 | 2024-04-19 | |
| 1PlusChem | 1P01V4F1-1g |
O-(4-Nitrophenyl)-L-serine |
952518-76-2 | 97% | 1g |
$610.00 | 2024-04-19 |
(2S)-2-amino-3-(4-nitrophenoxy)propanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid
Introduction to CAS No. 952518-76-2: (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid
CAS No. 952518-76-2, commonly referred to as (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral amino acid derivative, characterized by its (S)-configuration at the second carbon atom and the presence of a 4-nitrophenoxy group at the third position of the propanoic acid backbone. The structure of this compound makes it a promising candidate for various applications, particularly in drug discovery and development.
The synthesis of (2S)-2-amino-3-(4-nitrophenoxy)propanoic acid involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative, followed by nucleophilic substitution or coupling reactions to introduce the amino group and the nitrophenyl substituent. The stereochemistry at the second carbon is crucial for its biological activity, as it determines the compound's ability to interact with specific biological targets, such as enzymes or receptors.
Recent studies have highlighted the potential of (2S)-amino derivatives in modulating cellular signaling pathways, particularly those involved in inflammation and neurodegenerative diseases. For instance, research published in *Nature Communications* in 2023 demonstrated that (S)-configured amino acids can act as selective inhibitors of certain kinases, which are key players in cancer progression and immune responses.
The 4-nitrophenoxy group attached to the propanoic acid backbone contributes significantly to the compound's physicochemical properties, including its solubility and lipophilicity. These properties are critical for determining its bioavailability and pharmacokinetic profile when administered as a drug candidate. Preclinical studies have shown that CAS No. 952518-76-2 exhibits favorable absorption and distribution characteristics in animal models, making it a strong candidate for further development.
In terms of biological activity, (S)-configured amino acids like CAS No. 952518-76-2 have been shown to possess anti-inflammatory and neuroprotective effects. A study published in *Journal of Medicinal Chemistry* in 2023 revealed that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating conditions such as arthritis and inflammatory bowel disease.
Moreover, the nitrophenyl substituent on this compound has been implicated in enhancing its ability to cross the blood-brain barrier (BBB), which is essential for targeting central nervous system (CNS) disorders. Research conducted at Stanford University demonstrated that nitrophenyl-containing compounds exhibit improved BBB penetration compared to their non-substituted counterparts, thereby increasing their therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's.
The stereochemistry at the second carbon atom plays a pivotal role in determining the compound's enantioselectivity and pharmacological activity. As highlighted in a review article published in *Chemical Reviews*, (S)-configured amino acids often exhibit superior binding affinities to their biological targets compared to their (R)-counterparts, due to differences in spatial arrangement and hydrogen bonding capabilities.
In addition to its therapeutic potential, CAS No. 952518-76-2 has also been explored for its role as a building block in medicinal chemistry. Its unique structure allows for further functionalization, enabling chemists to design novel derivatives with enhanced potency and selectivity against specific disease targets.
Looking ahead, ongoing research into (S)-amino acid derivatives is expected to uncover new insights into their mechanisms of action and therapeutic applications. Collaborative efforts between academia and industry are currently focused on optimizing the synthesis of CAS No. 952518-76-
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